1-(Decanoyloxy)-2-(octanoyloxy)ethyl dodecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts involves the sulfonation of C14-16 alkanes and alkenes. The reaction typically uses sulfur trioxide or oleum as the sulfonating agents. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to ensure complete sulfonation. Industrial production methods often involve continuous processes to maximize yield and efficiency .

Chemical Reactions Analysis

Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonates, which are more stable and have enhanced surfactant properties.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide group, altering its chemical properties.

Substitution: The sulfonic acid group can be substituted with other functional groups, such as hydroxyl or amino groups, to create derivatives with different properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts have a wide range of scientific research applications:

Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of cell membranes and protein interactions due to their amphiphilic nature.

Medicine: Investigated for their potential use in drug delivery systems and as antimicrobial agents.

Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts involves their ability to reduce surface tension and form micelles. This property allows them to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where they can disrupt lipid bilayers and alter protein conformation, leading to changes in cellular functions .

Comparison with Similar Compounds

Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts can be compared with other surfactants such as:

Sodium dodecyl sulfate (SDS): While both compounds are surfactants, SDS has a shorter alkyl chain and is more commonly used in laboratory settings.

Sodium lauryl ether sulfate (SLES): SLES has an ether linkage in its structure, making it less irritating to the skin compared to Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts.

Linear alkylbenzene sulfonates (LAS): LAS are more biodegradable and are preferred in environmentally friendly formulations. The uniqueness of Sulfonic acids, C14-16-alkane hydroxy and C14-16-alkene, sodium salts lies in their specific alkyl chain length and the presence of both hydroxy and alkene groups, which provide distinct surfactant properties.

Properties

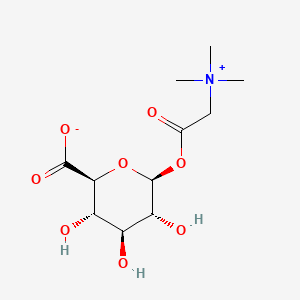

Molecular Formula |

C32H60O6 |

|---|---|

Molecular Weight |

540.8 g/mol |

IUPAC Name |

(1-decanoyloxy-2-octanoyloxyethyl) dodecanoate |

InChI |

InChI=1S/C32H60O6/c1-4-7-10-13-15-16-18-21-24-27-31(35)38-32(28-36-29(33)25-22-19-12-9-6-3)37-30(34)26-23-20-17-14-11-8-5-2/h32H,4-28H2,1-3H3 |

InChI Key |

BKPIDSZKWXYETM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

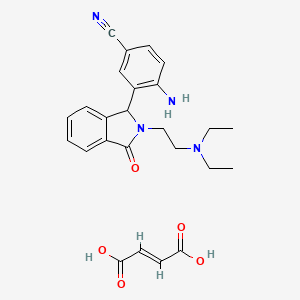

![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)